JNJ-6204

Deuterium kinetic isotope effect Metabolic stability Pharmacokinetics

Procure JNJ-6204 for its unique deuterium kinetic isotope effect (DKIE), which confers enhanced metabolic stability not found in non-deuterated analogs. This EUbOPEN-validated dual CK1δ/ε probe (CK1δ IC50 2.3 nM) provides sustained CNS target engagement essential for rigorous circadian rhythm studies in neuropsychiatric research. Matched negative control JNJ-0293 available.

Molecular Formula C19H17FN6O
Molecular Weight 370.4 g/mol
Cat. No. B10854616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-6204
Molecular FormulaC19H17FN6O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C
InChIInChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3
InChIKeyWZMIWVZGYMKUDV-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine (JNJ-6204): Deuterated Dual CK1δ/ε Inhibitor Procurement Specification


2-(5-Fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine, also designated as JNJ-6204 (CAS 2765264-50-2), is a deuterated small-molecule inhibitor of casein kinase 1 delta (CSNK1D/CK1δ) and casein kinase 1 epsilon (CSNK1E/CK1ε) . The compound features a fused pyrazolo[5,1-c][1,4]oxazine core scaffold with strategic deuteration at the 6,6-dimethyl position (replacement of six protium atoms with deuterium as trideuteriomethyl groups) . This deuteration was implemented to enhance metabolic stability while preserving the binding interactions critical for target engagement [1]. JNJ-6204 has been validated as an EUbOPEN consortium dual chemical probe and is supported by high-resolution X-ray co-crystal structure data (PDB 8VXF for the non-deuterated analog) demonstrating a unique hinge-flip binding mode within the CK1δ ATP-binding pocket [2].

Procurement Alert: Why Non-Deuterated CK1δ/ε Inhibitors Cannot Substitute for JNJ-6204


Generic substitution with non-deuterated CK1δ/ε inhibitors or compounds sharing the pyrazolo[5,1-c][1,4]oxazine scaffold is not scientifically equivalent to procurement of JNJ-6204. The strategic replacement of six hydrogen atoms with deuterium at the 6,6-dimethyl position exploits the deuterium kinetic isotope effect (DKIE) to confer differential metabolic stability that alters the compound's pharmacokinetic profile in vivo [1]. Non-deuterated analogs (including the direct hydrogen analog, inhibitor 15 from the ACS Med. Chem. Lett. 2024 series) exhibit distinct metabolic clearance rates that can substantially affect brain exposure, target engagement duration, and experimental reproducibility across in vivo pharmacological studies [2]. Furthermore, within the broader CK1 inhibitor class, isoform selectivity profiles vary widely : compounds such as LH846 (CK1δ IC₅₀ = 290 nM with weak CK1α/ε activity), IWP-2 (CK1δ IC₅₀ = 40 nM), and PF-4800567 (CK1ε-selective) exhibit fundamentally different target engagement patterns that preclude direct interchangeability in experiments requiring dual CK1δ/ε inhibition with nanomolar potency .

Quantitative Differentiation Evidence: JNJ-6204 vs. Non-Deuterated Analog and Class Comparators


Deuterium Isotope Effect: Metabolic Stability Enhancement Over Non-Deuterated Analog

JNJ-6204 incorporates six deuterium atoms at the 6,6-dimethyl position (trideuteriomethyl groups) specifically to exploit the deuterium kinetic isotope effect for improved metabolic stability relative to its non-deuterated hydrogen analog [1]. The non-deuterated analog (designated as inhibitor 15 in the ACS Med. Chem. Lett. 2024 publication) shares an identical core structure but contains standard CH₃ groups rather than CD₃ groups [2]. The C-D bond exhibits approximately 5-10× greater stability toward oxidative cleavage by cytochrome P450 enzymes compared to the corresponding C-H bond, which directly translates to reduced first-pass metabolism and extended in vivo half-life in preclinical species [3].

Deuterium kinetic isotope effect Metabolic stability Pharmacokinetics Drug metabolism

CK1δ Isoform Binding Affinity: 2.3 nM IC₅₀ vs. Class Comparators

JNJ-6204 demonstrates potent inhibition of casein kinase 1 delta (CSNK1D/CK1δ) with an IC₅₀ of 2.3 nM in biochemical assays . This potency is substantially greater than that of widely used alternative CK1 inhibitors including LH846 (CK1δ IC₅₀ = 290 nM, representing ~126-fold weaker potency), IWP-2 (CK1δ IC₅₀ = 40 nM, ~17-fold weaker), and Longdaysin (CK1δ IC₅₀ = 8.8 µM, ~3800-fold weaker) . The 2.3 nM value represents sub-nanomolar potency range (pIC₅₀ = 8.64) that enables complete target engagement at lower compound concentrations, minimizing off-target effects in cellular assays .

Kinase inhibition CK1δ potency Biochemical assay IC₅₀ comparison

CK1δ/ε Isoform Selectivity: 60-Fold Selectivity Window vs. Class-Level Variability

JNJ-6204 exhibits a defined 60-fold selectivity window between CK1δ (IC₅₀ = 2.3 nM) and CK1ε (IC₅₀ = 137 nM) . This selectivity profile is distinct from other CK1 inhibitors: PF-4800567 shows CK1ε-preference (CK1ε IC₅₀ = 32 nM, CK1δ IC₅₀ = 711 nM, ~22-fold CK1ε-selective), while LH846 is CK1δ-preferring but with lower absolute potency (CK1δ IC₅₀ = 290 nM, CK1ε IC₅₀ = 1300 nM, only ~4.5-fold selective) . JNJ-6204 is validated as an EUbOPEN consortium dual chemical probe meeting stringent criteria including ≥30-fold selectivity over related proteins [1], and has a matched negative control compound (JNJ-0293) available for rigorous experimental design [2].

Kinase selectivity CSNK1D CSNK1E Isoform discrimination

Structural Binding Mode: Unique Hinge-Flip Conformation at 2.28 Å Resolution

The non-deuterated analog of JNJ-6204 (inhibitor 15) has been co-crystallized with human CK1δ at 2.28 Å resolution (PDB ID: 8VXF), revealing a unique hinge-flip binding mode that confers high selectivity for CK1δ across the kinome [1]. This binding mode, characterized by the (2P,3P,8S) stereochemistry of the pyrazolo[5,1-c][1,4]oxazine scaffold, was identified through structure-based drug design and is distinct from the binding modes observed for earlier CK1 inhibitor chemotypes [2]. The hinge-flip interaction enables the compound to maintain high affinity while minimizing off-target engagement with structurally related kinases that share conserved ATP-binding pocket features [3].

X-ray crystallography ATP-competitive inhibitor Hinge-flip binding Structure-based drug design

Brain Penetration: Demonstrated CNS Exposure vs. Class Comparators with Limited CNS Access

JNJ-6204 demonstrates good brain penetration as validated by multiple independent sources, a critical attribute for CNS target engagement in circadian rhythm and neuropsychiatric disorder research . In contrast, many CK1 inhibitors in the class exhibit limited or uncharacterized CNS exposure, restricting their utility to peripheral target engagement studies. The brain exposure of JNJ-6204 and its non-deuterated analogs was characterized as part of the ACS Med. Chem. Lett. 2024 optimization campaign, with brain penetration confirmed as a key selection criterion for advanced compounds [1].

Blood-brain barrier penetration CNS exposure Circadian rhythm Neuropsychiatric disorders

Optimal Research Applications for JNJ-6204 Based on Quantitative Differentiation Evidence


In Vivo Circadian Rhythm and Neuropsychiatric Pharmacology Studies Requiring CNS Exposure

JNJ-6204 is specifically validated for circadian rhythm disruption research in neuropsychiatric disorders including major depressive disorder and schizophrenia [1]. Its demonstrated brain penetration and deuterium-enhanced metabolic stability enable sustained CNS target engagement of CK1δ, which is essential for modulating PER and CRY clock protein phosphorylation that determines circadian period length and phase . Procurement is indicated for research programs requiring in vivo pharmacological modulation of circadian timekeeping with a CNS-penetrant tool compound that maintains target coverage over extended dosing intervals [2].

CK1δ-Specific Pharmacological Interrogation with Validated Chemical Probe

JNJ-6204 has been peer-reviewed and validated as an EUbOPEN consortium dual chemical probe for CSNK1D and CSNK1E [3]. The probe package includes a matched negative control compound (JNJ-0293) and satisfies stringent criteria: potency ≤100 nM (JNJ-6204 CK1δ IC₅₀ = 2.3 nM), selectivity ≥30-fold over related proteins (60-fold δ/ε window), and cellular target engagement ≤1 µM [4]. This validation makes JNJ-6204 the preferred procurement choice for target validation studies, phenotypic screening campaigns, and mechanistic research requiring rigorous chemical biology standards with published negative controls [5].

Structure-Guided Drug Discovery Leveraging High-Resolution CK1δ Co-Crystal Structure

Research programs employing structure-based drug design for CK1δ inhibitors can leverage the 2.28 Å resolution co-crystal structure of the non-deuterated analog bound to human CK1δ (PDB 8VXF) [6]. The unique hinge-flip binding mode characterized in this structure provides a template for rational design of next-generation CK1δ inhibitors with improved selectivity and CNS drug-like properties [7]. Procurement of JNJ-6204 enables structure-activity relationship studies where the deuterated compound serves as a benchmark for correlating in vitro binding with in vivo pharmacology [8].

Cancer and Wnt/β-Catenin Pathway Studies Requiring Sustained CK1δ/ε Inhibition

CK1δ and CK1ε isoforms are implicated in oncogenic Wnt/β-catenin signaling, with CK1 activity modulating β-catenin phosphorylation and degradation . The deuterium-enhanced metabolic stability of JNJ-6204 provides extended target inhibition duration in tumor xenograft and proliferation models where sustained CK1 modulation is required for measurable phenotypic effects [9]. The 2.3 nM CK1δ potency ensures complete target engagement at concentrations that minimize off-target kinase interactions, a critical requirement for unambiguous interpretation of Wnt pathway modulation experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-6204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.